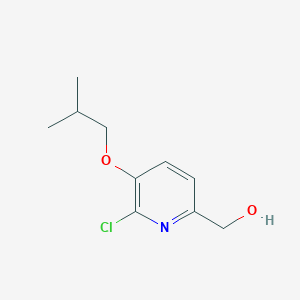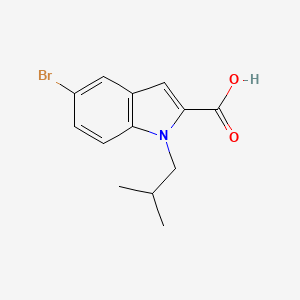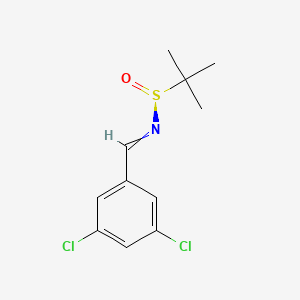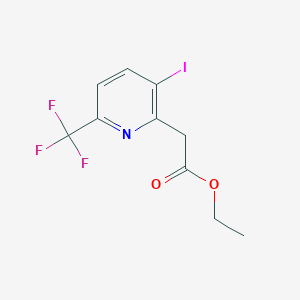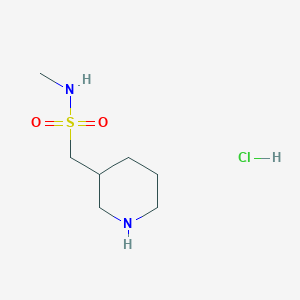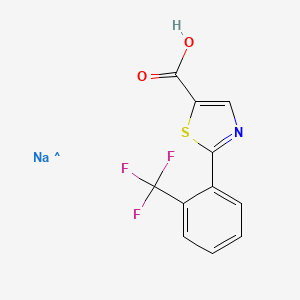
Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Overview
Description
The compound is a sodium salt of a carboxylic acid, specifically a thiazole carboxylic acid with a trifluoromethyl group on the phenyl ring. Thiazoles are aromatic heterocycles, and the trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure would consist of a five-membered thiazole ring attached to a phenyl ring with a trifluoromethyl group. The carboxylic acid group, which is deprotonated to form the sodium salt, is also attached to the thiazole ring .Chemical Reactions Analysis
The carboxylic acid group could undergo typical acid-base reactions, forming salts with bases or esters with alcohols . The aromatic rings might undergo electrophilic aromatic substitution, although the electron-withdrawing trifluoromethyl group would deactivate the phenyl ring .Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The sodium salt of the carboxylic acid would likely be quite polar and soluble in water .Scientific Research Applications
Synthesis and Antibacterial Activities
A study by Qiu Li-ga (2015) involved the synthesis of novel thiazole compounds containing ether structures, including derivatives of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid. These compounds demonstrated fungicidal activities, with certain derivatives exhibiting significant effectiveness against specific fungi like Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
Anticancer Activity
Wen-Xi Cai et al. (2016) synthesized and evaluated a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, related to Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, for their anticancer activity against various cell lines. A specific derivative showed the highest activity (48%) against selected cancer cell lines (Wen-Xi Cai et al., 2016).
Fungicidal Activities
A study by Hansong Xue et al. (2016) focused on synthesizing 2-sulfursubstituted thiazole carboxanilides, which include derivatives of Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid. These compounds displayed remarkable fungicidal activities against Rhizoctonia solani, with one specific compound showing comparable efficacy to Thifluzamide (Hansong Xue et al., 2016).
Corrosion Inhibition
Research by Turuvekere K. Chaitra et al. (2016) investigated the use of thiazole-based pyridine derivatives, related to Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, as potential corrosion inhibitors for mild steel. The compounds were found to effectively inhibit corrosion in acidic media (Turuvekere K. Chaitra et al., 2016).
Future Directions
properties
InChI |
InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-4-2-1-3-6(7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHOLOSTDHCVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C(=O)O)C(F)(F)F.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
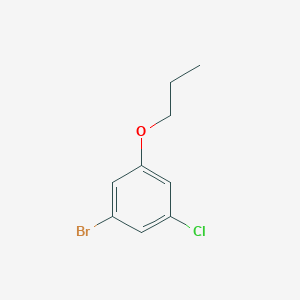
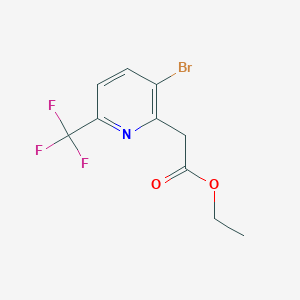

![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
